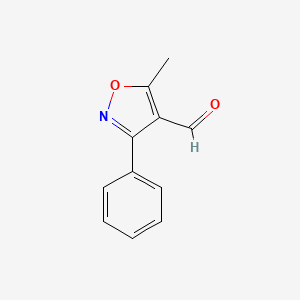

5-甲基-3-苯基异恶唑-4-甲醛

描述

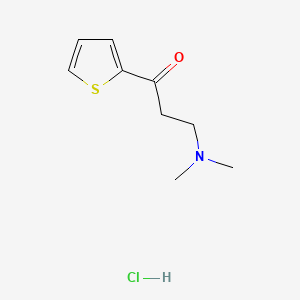

The compound 5-Methyl-3-phenylisoxazole-4-carboxaldehyde is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the methyl and phenyl groups, as well as the carboxaldehyde functional group, suggests that this compound could have interesting chemical properties and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves a three-component reaction of ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes in the presence of pyridine, which yields 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones . Although this method does not directly synthesize 5-Methyl-3-phenylisoxazole-4-carboxaldehyde, it provides insight into the synthesis of closely related compounds. Another relevant synthesis method is the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles, which leads to the formation of isoxazole-4-carboxylic esters and amides . This method demonstrates the versatility of isoxazole derivatives and their potential transformation into various functionalized compounds.

Molecular Structure Analysis

While the specific molecular structure of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde is not directly discussed in the provided papers, the structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been determined by X-ray diffraction . This analysis revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring. Such structural information is valuable for understanding the potential reactivity and interactions of similar compounds.

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives can be quite diverse. For instance, the reductive cleavage of 5-phenyl-Δ^2-isoxazoline-3-carboxylic acid with zinc in acetic acid yields 4-phenyl-2-acetamido-γ-butyrolactone . Additionally, oxidative fragmentation of related peroxy-esters can produce benzaldehyde and other products . These reactions highlight the potential for isoxazole derivatives to undergo various transformations, which could be applicable to 5-Methyl-3-phenylisoxazole-4-carboxaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde can be inferred from the properties of similar compounds. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde suggests that the compound is solid at room temperature and has a specific crystallographic configuration . The solubility, melting point, and other physical properties would depend on the specific substituents and functional groups present in the compound. Chemical properties such as reactivity with nucleophiles, electrophiles, or radicals would be influenced by the electron-withdrawing or electron-donating nature of the substituents attached to the isoxazole ring.

科学研究应用

医药化学

在医药化学领域,5-甲基-3-苯基异恶唑-4-甲醛被用作合成各种药理活性分子的构建块。其异恶唑环是许多药物分子中的常见基序,因为它具有稳定性和参与氢键的能力。 该化合物可用于创建新治疗剂的中间体,包括抗炎药和止痛药 .

农业

在农业领域,该化合物的衍生物可作为合成农用化学品的先驱。 异恶唑部分存在于一些除草剂和杀虫剂中,表明其在开发新的配方以保护作物免受病虫害方面的潜在应用 .

材料科学

在材料科学中,5-甲基-3-苯基异恶唑-4-甲醛可以研究其在创造新型聚合物或涂料方面的潜在用途。 醛和异恶唑官能团的存在允许多种化学修饰,这可以导致具有独特性能的材料,例如增强的耐久性或热稳定性 .

环境科学

环境科学研究可以探索5-甲基-3-苯基异恶唑-4-甲醛在环境监测和修复工作中的应用。 其化学结构可以修改以生产用于检测环境污染物的传感器或指示剂 .

安全和危害

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is classified as Acute Tox. 4 Oral according to the GHS classification system . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

属性

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSBKEHQYUYAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379840 | |

| Record name | 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87967-95-1 | |

| Record name | 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-3-phenylisoxazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)

![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)